Cas no 1695417-80-1 (5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(3-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromo-2-fluorophenyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The bromo and fluoro substituents enhance reactivity for further derivatization, while the oxadiazole ring contributes to stability and potential bioactivity. The carboxylic acid group allows for easy functionalization, enabling conjugation or salt formation. Its well-defined molecular architecture makes it valuable for designing novel pharmacophores or materials with tailored properties. Suitable for controlled reactions under standard laboratory conditions.
5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1695417-80-1 structure
Product Name:5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1695417-80-1
MF:C9H4BrFN2O3
MW:287.042064666748
CID:5961261
PubChem ID:107953367
Update Time:2025-06-13

5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • EN300-1119826
    • 1695417-80-1
    • Inchi: 1S/C9H4BrFN2O3/c10-5-3-1-2-4(6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
    • InChI Key: CQISYADEQWWZOA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)C1=NC(C(=O)O)=NO1

Computed Properties

  • Exact Mass: 285.93893g/mol
  • Monoisotopic Mass: 285.93893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.2Ų

5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Comprehensive Overview of 5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1695417-80-1)

The compound 5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1695417-80-1) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,4-oxadiazole core linked to a 3-bromo-2-fluorophenyl group, makes it a valuable intermediate for designing novel bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, where it serves as a building block for small-molecule inhibitors and enzyme modulators.

In recent years, the demand for fluorinated and brominated aromatic compounds has surged due to their enhanced metabolic stability and binding affinity in target interactions. The presence of both fluorine and bromine substituents in this compound aligns with current trends in rational drug design, where halogen atoms are strategically incorporated to optimize pharmacokinetic properties. This molecule is often discussed in the context of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), addressing common search queries like "role of halogenated compounds in drug development" and "oxadiazole derivatives as therapeutic agents."

The 1,2,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry, known for its versatility in forming hydrogen bonds and its electron-withdrawing characteristics. When combined with the 3-bromo-2-fluorophenyl moiety, the resulting compound exhibits intriguing electronic properties that are exploitable in structure-activity relationship (SAR) studies. Its carboxylic acid functionality further enhances its utility, enabling facile derivatization into esters, amides, or other conjugates for bioisosteric replacement strategies. These features make it a hot topic in forums discussing "innovative heterocycles in modern pharmacology."

From a synthetic chemistry perspective, 5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. The process often involves microwave-assisted synthesis or catalyzed coupling reactions, reflecting the industry's shift toward greener and more efficient methodologies. Researchers frequently search for "optimized synthesis routes for oxadiazole-carboxylic acids" or "scale-up challenges in heterocyclic chemistry," underscoring the compound's relevance in process optimization.

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of organic electronic materials. Its conjugated system and halogenated aromatic ring contribute to tunable luminescence and charge transport properties, making it a candidate for OLEDs or sensor technologies. This interdisciplinary appeal bridges gaps between chemistry and engineering, answering trending queries like "halogenated heterocycles in optoelectronics."

In summary, 5-(3-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1695417-80-1) exemplifies the convergence of structural ingenuity and functional adaptability. Its multifaceted applications—from drug design to advanced materials—position it as a compound of enduring interest in both academic and industrial settings. As the scientific community continues to explore its potential, this molecule remains a focal point in discussions about next-generation chemical entities and sustainable innovation.

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